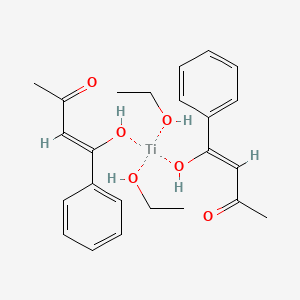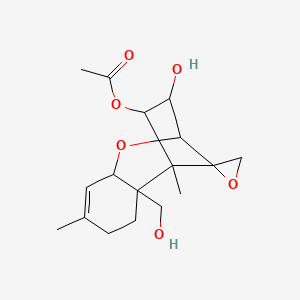
4-Acetoxyscirpene-3,15-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetoxyscirpene-3, 15-diol belongs to the class of organic compounds known as trichothecenes. These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzopyran derivative with a variant number of hydroxyl, acetyl, or other substituents. The most important structural features causing the biological activities of trichothecenes are the 12, 13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. 4-Acetoxyscirpene-3, 15-diol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 4-acetoxyscirpene-3, 15-diol is primarily located in the cytoplasm.
Scientific Research Applications
Microbial Conversion
4-Acetoxyscirpene-3,15-diol is produced through microbial conversion. A study demonstrated that Fusarium oxysporum f.sp. vasinfectum can form 3-acetoxyscirpene-4,15-diol from anguidine (4,15-diacetoxyscirpene-3-ol) via various intermediates. This process leads to a new 3-acetoxy analog with lower activity compared to anguidine and other monoacetoxy derivatives (Claridge & Schmitz, 1979).
Cytotoxicity Analysis
The compound's cytotoxic effects have been studied. For example, 4β-acetoxyscirpendiol (4-MAS), a scirpenol subfamily mycotoxin, was isolated and shown to induce apoptosis in human Jurkat T cells. Acetoxylation at specific positions on the scirpenol family affects the cytotoxicity, indicating a complex relationship between chemical structure and biological activity (Lee, Park, & Kim, 2006).
Analytical Method Development
Research has also focused on developing analytical methods for determining modified forms of 4,15-Diacetoxyscirpenol, including 4-Acetoxyscirpene-3,15-diol, in various food products. This is essential for food safety and understanding the compound's occurrence in the food supply (Yoshinari, Takeda, Watanabe, & Sugita‐Konishi, 2018).
Bacterial Production of Diols
Research has been conducted on the production of acetylated diols like acetylbutanediol (ABD) from acetoin metabolism by Bacillus pumilus. This study offers insights into the bacterial production of similar diols and could be relevant for understanding the metabolic pathways involving compounds like 4-Acetoxyscirpene-3,15-diol (Xiao, Ma, Xu, & Lu, 2009).
Toxicity and Health Risk Assessment
Scirpentriol and its acetylated derivatives, including 4,15-diacetoxyscirpenol, have been analyzed for their structure, biosynthesis, analysis, and toxicity. This research is crucial for assessing the potential health risks of these compounds, which could apply to 4-Acetoxyscirpene-3,15-diol as well (Schollenberger, Drochner, & Müller, 2007).
properties
Product Name |
4-Acetoxyscirpene-3,15-diol |
|---|---|
Molecular Formula |
C17H24O6 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[10-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate |
InChI |
InChI=1S/C17H24O6/c1-9-4-5-16(7-18)11(6-9)23-14-12(20)13(22-10(2)19)15(16,3)17(14)8-21-17/h6,11-14,18,20H,4-5,7-8H2,1-3H3 |
InChI Key |
YIFMFXZUYBFVFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO |
synonyms |
4-acetoxyscirpene-3,15-diol 4-acetoxyscirpenediol 4beta-acetoxyscirpene-3alpha,15-diol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1231646.png)
![2-(3-Methoxyphenyl)-3,5,6,7,8,9-hexahydrocyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1231647.png)
![4-[2-Benzofuranyl(oxo)methyl]-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)pyrrolidine-2,3-dione](/img/structure/B1231648.png)
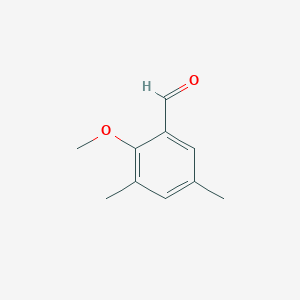
![N-(3,4-dimethylphenyl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B1231650.png)
![(5E)-5-(9-butyl-4-methyl-2,14-dioxa-10-azapentacyclo[6.5.1.01,5.06,10.09,13]tetradecan-3-ylidene)-4-methoxy-3-methylfuran-2-one](/img/structure/B1231652.png)
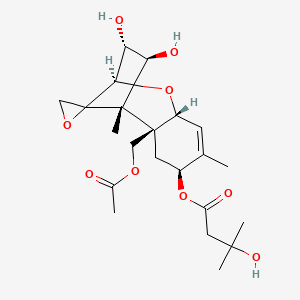

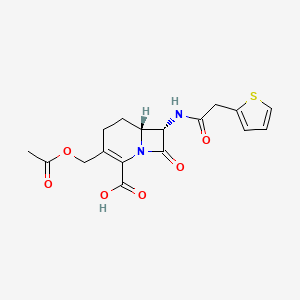
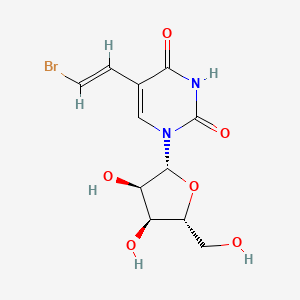
![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1231660.png)
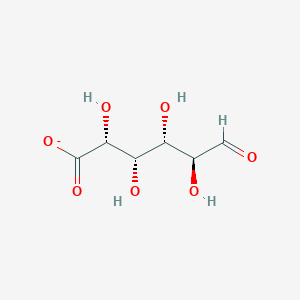
![{4-[2,2-Bis(5-methyl-1,2,4-oxadiazol-3-YL)-3-phenylpropyl]phenyl}sulfamic acid](/img/structure/B1231665.png)
